Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide

Catalog No.
S15957994
CAS No.
23771-23-5
M.F
C15H22BrNO5
M. Wt
376.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, h...

CAS Number

23771-23-5

Product Name

Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide

IUPAC Name

2-morpholin-4-ium-4-yl-1-(3,4,5-trimethoxyphenyl)ethanone;bromide

Molecular Formula

C15H22BrNO5

Molecular Weight

376.24 g/mol

InChI

InChI=1S/C15H21NO5.BrH/c1-18-13-8-11(9-14(19-2)15(13)20-3)12(17)10-16-4-6-21-7-5-16;/h8-9H,4-7,10H2,1-3H3;1H

InChI Key

WSTQBWVEQRXZPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C[NH+]2CCOCC2.[Br-]

Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide is a chemical compound characterized by its unique molecular structure, which includes three methoxy groups at the 3, 4, and 5 positions of the aromatic ring and a morpholino group at the 2-position. The compound has a molecular formula of C14H19BrN2O4C_{14}H_{19}BrN_2O_4 and a molecular weight of approximately 376.243 g/mol. It is typically encountered as a white to light yellow crystalline powder, with a melting point ranging from 78 to 80 °C and slight solubility in water .

Typical of acetophenones and morpholino derivatives. Key reactions include:

  • Nucleophilic Substitution: The morpholino group can participate in nucleophilic substitution reactions due to its basic nature.
  • Electrophilic Aromatic Substitution: The methoxy groups can direct electrophilic substitution at the ortho and para positions on the aromatic ring.
  • Hydrobromide Formation: The hydrobromide salt form allows for increased solubility in polar solvents, facilitating various synthetic pathways .

Research indicates that compounds similar to Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
  • Antioxidant Activity: The presence of methoxy groups may enhance antioxidant properties, contributing to potential health benefits.
  • Pharmacological Effects: Compounds in this class may influence neurotransmitter systems due to the morpholino group, suggesting possible applications in neuropharmacology .

The synthesis of Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide can be achieved through several methods:

  • Starting Materials:
    • Methyl 3,4,5-trimethoxybenzoate
    • Ethyl acetate
    • Sodium (as a reducing agent)
    • Sulfuric acid (for hydrolysis)
  • Procedure:
    • Treat a mixture of methyl 3,4,5-trimethoxybenzoate and ethyl acetate with sodium on a water bath for approximately 8 hours.
    • After this reaction, add sulfuric acid to hydrolyze the product, yielding the desired acetophenone derivative .

Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis due to its unique functional groups.
  • Agrochemicals: Potential use in developing pesticides or herbicides.
  • Dyes and Pigments: Employed in synthesizing dyes due to its chromophoric properties .

Studies on interaction profiles suggest that Acetophenone derivatives may interact with specific biological targets:

  • Receptor Binding Studies: Investigations into how these compounds bind to neurotransmitter receptors could provide insights into their pharmacological effects.
  • Enzyme Inhibition: Potential inhibition of certain enzymes involved in metabolic pathways has been observed with structurally similar compounds .

Several compounds share structural similarities with Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
AcetophenoneSimple acetophenone structureBasic aromatic ketone
3,4-DimethoxyacetophenoneTwo methoxy groupsEnhanced solubility and reactivity
3-MethoxyacetophenoneOne methoxy groupLowered melting point
Morpholine-based acetophenonesMorpholine substituentIncreased biological activity

Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, stands out due to its tri-methoxy substitution pattern combined with the morpholino group, which may enhance both solubility and reactivity compared to simpler acetophenones .

This compound's unique structure allows for diverse applications across pharmaceuticals and agrochemicals while also presenting interesting avenues for biological research.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

375.06814 g/mol

Monoisotopic Mass

375.06814 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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